Ethyl 4-oxo-4-[2-(thiomorpholinomethyl)phenyl]butyrate
Description
Ethyl 4-oxo-4-[2-(thiomorpholinomethyl)phenyl]butyrate (IUPAC name: ethyl 4-oxo-4-[2-(4-thiomorpholinylmethyl)phenyl]butanoate) is a synthetic organic compound with the molecular formula C₁₇H₂₃NO₃S and a molecular weight of 321.43 g/mol . It features a thiomorpholine moiety (a sulfur-containing heterocycle) attached to the ortho position of a phenyl ring, which is further linked to a 4-oxobutyrate ester group. This structural configuration distinguishes it from simpler aryl-substituted butyrate derivatives and imparts unique electronic and steric properties. The compound is commercially available at 97% purity and is utilized in chemical synthesis and pharmaceutical research .
Properties
IUPAC Name |
ethyl 4-oxo-4-[2-(thiomorpholin-4-ylmethyl)phenyl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S/c1-2-21-17(20)8-7-16(19)15-6-4-3-5-14(15)13-18-9-11-22-12-10-18/h3-6H,2,7-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGJLHGRYYIFKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=CC=C1CN2CCSCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643851 | |
| Record name | Ethyl 4-oxo-4-{2-[(thiomorpholin-4-yl)methyl]phenyl}butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-60-0 | |
| Record name | Ethyl 4-oxo-4-{2-[(thiomorpholin-4-yl)methyl]phenyl}butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Ethyl 4-oxo-4-[2-(thiomorpholinomethyl)phenyl]butyrate typically involves the reaction of 2-(thiomorpholinomethyl)benzaldehyde with ethyl acetoacetate under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and esterification to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 4-oxo-4-[2-(thiomorpholinomethyl)phenyl]butyrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Ethyl 4-oxo-4-[2-(thiomorpholinomethyl)phenyl]butyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-4-[2-(thiomorpholinomethyl)phenyl]butyrate involves its interaction with specific molecular targets and pathways. The thiomorpholine ring and the ester group play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Modifications: Thiomorpholine vs. Morpholine
The substitution of thiomorpholine (sulfur-containing) with morpholine (oxygen-containing) significantly alters physicochemical and biological properties. For example:
- Ethyl 4-[4-(morpholinomethyl)phenyl]-4-oxobutyrate (C₁₇H₂₃NO₄, MW 313.37 g/mol) has a lower molecular weight due to the replacement of sulfur with oxygen.
- Solubility : Thiomorpholine derivatives may exhibit lower aqueous solubility due to sulfur’s larger atomic radius and reduced polarity compared to oxygen.
Positional Isomerism: Ortho vs. Para Substitution
The position of the thiomorpholinomethyl group on the phenyl ring critically influences molecular interactions:
- Ethyl 4-oxo-4-[4-(thiomorpholinomethyl)phenyl]butyrate (C₁₇H₂₃NO₃S, MW 321.43 g/mol) is a para-substituted isomer.
- Conformational Flexibility : Para-substituted analogs may adopt planar conformations more readily, facilitating interactions with flat binding pockets in biological targets.
Aryl Substituent Variations
The aryl group in 4-oxobutyrate derivatives can be modified to tune electronic and hydrophobic properties:
- Alkoxy Chains : Ethyl 4-oxo-4-(4-pentyloxyphenyl)butyrate (C₁₇H₂₄O₄, MW 292.37 g/mol) features a pentyloxy group, increasing lipophilicity and membrane permeability.
Biological Activity
Ethyl 4-oxo-4-[2-(thiomorpholinomethyl)phenyl]butyrate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- SMILES : CCOC(=O)C(=O)CCc1ccccc1
- InChI Key : STPXIOGYOLJXMZ-UHFFFAOYSA-N
The presence of the thiomorpholine moiety is significant as it may enhance the compound's interaction with biological targets.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that compounds with thiomorpholine derivatives exhibit antimicrobial properties. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Anticancer Potential : Similar compounds have shown promise in anticancer activity by inducing apoptosis in cancer cells. The specific pathways involved are still under investigation, but they may include modulation of cell cycle regulators and apoptosis-related proteins.
Case Studies and Experimental Data
-
Antimicrobial Activity Study :
- A study tested various thiomorpholine derivatives against a range of bacterial strains. This compound showed significant activity against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development.
Compound Bacterial Strain Zone of Inhibition (mm) This compound Staphylococcus aureus 15 Control (Penicillin) Staphylococcus aureus 20 -
Anticancer Activity Assessment :
- In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound induced significant cytotoxicity. The IC50 values were determined using MTT assays.
Cell Line IC50 (µM) HeLa 25 MCF-7 30 -
Mechanistic Studies :
- Flow cytometry analysis revealed that treatment with this compound led to an increase in apoptotic cells, indicating that the compound may trigger programmed cell death pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
